molecular formula C9H6N4O B13952513 Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one CAS No. 433728-49-5

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one

Cat. No.: B13952513
CAS No.: 433728-49-5
M. Wt: 186.17 g/mol
InChI Key: UBTLQASMWRANJH-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one is a benzotriazepine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring this core structure are investigated for their potential to modulate critical biological pathways. Scientific literature indicates that closely related tetrahydro-imidazo[4,5,1-jk][1,4]benzodiazepinone (TIBO) derivatives have demonstrated potent and specific inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) replication by targeting the HIV-1 reverse transcriptase . Furthermore, structural analogs based on the 1,3,4-benzotriazepin-5-one framework have been synthesized and evaluated for their in vitro antitumor activity, showing promising efficacy against a range of human cancer cell lines, including ovarian, renal, and prostate cancers . This compound serves as a valuable precursor and synthetic intermediate for researchers developing novel tricyclic benzodiazepine derivatives, which are a important class of bioactive molecules . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

433728-49-5

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),11-pentaen-9-one

InChI

InChI=1S/C9H6N4O/c14-9-6-2-1-3-7-8(6)13(4-10-7)5-11-12-9/h1-5H,(H,12,14)

InChI Key

UBTLQASMWRANJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CN3C=NNC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of Imidazo[4,5,1-jk]benzotriazepin-7(6H)-one involves multi-step organic transformations, often starting from benzodiazepine or benzotriazepine precursors. The key challenge is the construction of the fused imidazole ring onto the benzotriazepine core.

General Synthetic Strategy

  • Starting Materials: Typically, 1,4-benzodiazepin-2-ones or related benzotriazepine derivatives are used as precursors.
  • Key Steps:
    • Activation of the cyclic secondary amide group in the benzodiazepine/benzotriazepine ring to create a suitable leaving group.
    • Nucleophilic substitution or condensation with isocyanides or other nucleophiles to form the imidazole ring fused at the 1,2-position of the diazepine ring.
    • Cyclization and ring closure steps to complete the tricyclic system.

Detailed Synthetic Routes

Acid Hydrolysis and Decarboxylation Route
  • A derivative of 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid is prepared via acid hydrolysis of a 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid intermediate using diluted mineral acids such as hydrochloric acid at ambient temperature.
  • The hydrolysis product is then subjected to thermal decarboxylation at elevated temperatures (~230°C) in high boiling solvents (e.g., mineral oil) to form the imidazobenzodiazepine core.
  • This step often produces an isomeric mixture, including pharmacologically inactive isomers (e.g., Isomidazolam), which requires further isomerization treatment under basic conditions (KOH in ethanol) followed by acid treatment to enrich the active isomer.
  • Final purification is achieved by crystallization from ethyl acetate and ethanol.
Imidoyl Chloride and Isocyanide Condensation Route
  • Secondary amides in the benzodiazepine ring are chemically activated to form imidoyl chlorides or related intermediates (e.g., imidoyl phosphates, N-nitrosoamidines).
  • These intermediates react with isocyanide reagents (e.g., tosylmethyl isocyanide or ethyl isocyanoacetate) in the presence of strong bases such as potassium tert-butoxide to form the fused imidazole ring via carbon-carbon bond formation at position 2 of the diazepine ring.
  • This method allows a one-pot condensation process, improving the overall yield and technical feasibility for scale-up.
  • The reaction is typically performed under inert atmosphere (argon) at low temperatures (-20°C) to control reactivity and selectivity.
Alternative Multistep Syntheses
  • Other methods involve the preparation of 1,4-benzodiazepin-2-ones via cyclocondensation of amido benzophenones with ammonia or ammonium acetate, followed by transformation of the secondary amide to a leaving group and subsequent imidazole ring construction.
  • These multi-step routes are more complex but provide a logical approach to building the fused ring system.

Comparative Data Table of Preparation Methods

Method Key Intermediate(s) Reaction Conditions Advantages Disadvantages Reference
Acid Hydrolysis + Thermal Decarboxylation 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid Acid hydrolysis at ambient temp; decarboxylation at 230°C in mineral oil Simple reagents; well-established Isomer impurity formation; requires isomerization step
Imidoyl Chloride + Isocyanide Condensation Imidoyl chloride, isocyanides (Tos-MIC, ethyl isocyanoacetate) Low temp (-20°C), inert atmosphere, base (KOtBu) One-pot process; scalable; higher yield Requires careful control of conditions; sensitive intermediates
Multi-step Cyclocondensation + Imidazole Formation 1,4-Benzodiazepin-2-ones, amido benzophenones Cyclization with ammonia or ammonium acetate; multi-step imidazole ring construction Logical stepwise approach Longer synthesis; moderate yields

Research Findings and Notes

  • The acid hydrolysis and thermal decarboxylation method is classical but suffers from the formation of inactive isomers, necessitating additional isomerization and purification steps to obtain a high-purity product.
  • The imidoyl chloride/isocyanide condensation method has been demonstrated to be more economical and technically feasible for scale-up production, providing better yields and fewer impurities.
  • The formation of the imidazole ring on the benzodiazepine core is a critical and challenging step, often requiring the generation of reactive intermediates such as imidoyl chlorides or N-nitrosoamidines, which are sensitive to hydrolysis and require controlled reaction conditions.
  • Purification strategies include crystallization and chromatographic separation to remove isomeric and other impurities.
  • The choice of method depends on the scale, desired purity, and available facilities, with the imidoyl chloride/isocyanide route favored for industrial applications due to scalability and yield.

Scientific Research Applications

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one and analogous compounds:

Compound Core Ring System Key Substituents Molecular Formula Molecular Weight Reported Activities References
This compound Benzotriazepine Not specified in evidence Inferred ~C₁₄H₁₃N₅O ~275–300 g/mol Potential CNS or antimicrobial activity (inferred) N/A
Zilpaterol (Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one derivative) Benzazepine 7-hydroxy, 6-isopropylamino C₁₄H₁₉N₃O₂ 261.32 g/mol β-adrenergic agonist (veterinary growth promoter)
CAS 328542-04-7 (Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one) Benzodiazepine 5,6-dihydro, 2-phenyl C₁₆H₁₃N₃O 263.29 g/mol Potential CNS modulation (inferred from benzodiazepine class)
TIBO Derivatives (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) Benzodiazepine (modified) Variable (e.g., thione groups) Varies Varies Antiviral (notably HIV reverse transcriptase inhibition)
7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6(7H)-one Triazine 7,7-diphenyl C₁₇H₁₂N₄O 288.31 g/mol Antifungal, antibacterial

Key Structural and Functional Comparisons

Core Ring Systems and Pharmacological Implications

  • Benzotriazepine vs. Benzazepine (Zilpaterol): The benzotriazepine core in the target compound introduces an additional nitrogen atom compared to Zilpaterol’s benzazepine. Zilpaterol’s β-adrenergic agonist activity is attributed to its hydroxy and isopropylamino groups, which are absent in the target compound .
  • Benzodiazepine (CAS 328542-04-7): The benzodiazepine scaffold is associated with GABA receptor modulation (e.g., anxiolytic effects). The target compound’s benzotriazepine system lacks the seven-membered diazepine ring, likely redirecting its therapeutic profile toward non-CNS applications .
  • Triazine (7,7-Diphenylimidazo-triazinone): The triazine ring’s electron-deficient nature enhances interactions with microbial enzymes. The diphenyl substituents in ’s compounds improve lipophilicity, aiding membrane penetration for antifungal activity .

Biological Activity

Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one is a heterocyclic compound with a complex structure that incorporates an imidazole ring fused with a benzotriazepine moiety. Its molecular formula is C9H6N4OC_9H_6N_4O and it has a molecular weight of approximately 186.17 g/mol. This compound has gained attention in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on various imidazole derivatives demonstrated that compounds bearing similar structures showed moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, derivatives of imidazole have been found effective against multidrug-resistant bacterial strains, highlighting the potential of this compound as a lead in antibiotic development .

Anticancer Potential

This compound has also been investigated for its anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. Preliminary studies suggest that it could modulate pathways involved in cell cycle regulation and apoptosis .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. This interaction can lead to the modulation of enzyme activity or receptor function. For example, similar compounds have shown the ability to inhibit HIV replication by interacting with reverse transcriptase .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds. The following table summarizes key similarities and differences:

Compound NameStructureUnique Features
Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-oneStructureDifferent nitrogen positioning
Imidazo[4,5:3,4]cyclopenta[1,2-d]pyrimidin-7(3H)-oneStructureContains a cyclopenta structure
5-Methylimidazo[4,5-b]pyridineStructureKnown carcinogenic properties

The unique arrangement of nitrogen atoms in this compound contributes to its distinct biological activities compared to these similar compounds.

Case Study 1: Antibacterial Activity

A recent study evaluated several synthesized imidazole derivatives against common bacterial pathogens. Among them was a derivative closely related to this compound which exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against drug-resistant strains. This suggests a promising profile for further development as an antibacterial agent .

Case Study 2: Antiviral Activity

Another significant investigation focused on the antiviral potential of benzodiazepine derivatives similar to this compound. These compounds demonstrated selective inhibition of HIV-1 replication at low concentrations (0.3 to 30 nM), indicating their potential as therapeutic agents against viral infections .

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